tert-Butyl 3-(1-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(1-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and methylsulfonyl chloride . The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(1-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The methylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield azetidine derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-(1-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate is used as an intermediate in the synthesis of various complex molecules .
Biology and Medicine
In biological and medical research, this compound is explored for its potential as a building block in drug development . Its ability to undergo various chemical modifications makes it a valuable tool for creating new pharmaceuticals with improved efficacy and safety profiles .
Industry
Industrially, this compound is used in the production of specialty chemicals and advanced materials . Its reactivity and versatility make it suitable for a wide range of applications .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(1-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways . The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules . This reactivity is crucial for its role in chemical synthesis and drug development .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate
- tert-Butyl (1R,5S)-3-((methylsulfonyl)oxy)-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl (1S)-1-(hydroxymethyl)-3-(methylsulfanyl)propylcarbamate
Uniqueness
tert-Butyl 3-(1-((methylsulfonyl)oxy)ethyl)azetidine-1-carboxylate is unique due to its specific structural features, such as the azetidine ring and the tert-butyl ester group . These features confer distinct reactivity and stability, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C11H21NO5S |
---|---|
Molecular Weight |
279.36 g/mol |
IUPAC Name |
tert-butyl 3-(1-methylsulfonyloxyethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO5S/c1-8(17-18(5,14)15)9-6-12(7-9)10(13)16-11(2,3)4/h8-9H,6-7H2,1-5H3 |
InChI Key |
WTRZDJVEKBDCIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CN(C1)C(=O)OC(C)(C)C)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.